molecular formula C11H9ClN2O3 B13880988 Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate

Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate

Cat. No.: B13880988
M. Wt: 252.65 g/mol
InChI Key: PMCFGCKOUBULLH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate is an organic compound with a complex structure that includes a quinoxaline ring substituted with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the quinoxaline ring, followed by chlorination and methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while substitution reactions may produce various substituted quinoxalines.

Scientific Research Applications

Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoxaline ring, which may confer distinct chemical and biological properties compared to similar compounds

Biological Activity

Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

1. Overview of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound contributes to its potential efficacy in various therapeutic contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Protein Tyrosine Phosphatases (PTPs) : This compound has been shown to selectively inhibit certain PTPs, which play a crucial role in cellular processes such as proliferation and apoptosis. Dysregulation of PTP activity is linked to various diseases, including cancer and autoimmune disorders .
  • Anticancer Activity : Research indicates that quinoxaline derivatives can inhibit the proliferation of cancer cells by blocking abnormal protein functions. For example, compounds similar to this compound have been noted to target kinases involved in tumor growth and survival pathways .

3.1 In Vitro Studies

Several studies have evaluated the in vitro effects of this compound:

  • Cytotoxicity : In a study assessing cytotoxic effects on various cancer cell lines, the compound demonstrated significant inhibition of cell viability at micromolar concentrations. The mechanism involved induction of apoptosis and cell cycle arrest .
  • Target Engagement : Molecular modeling studies suggest that the compound binds effectively to target proteins associated with cancer progression. This binding was confirmed through biochemical assays that measured enzymatic activity post-treatment .

3.2 In Vivo Studies

Research involving animal models has further elucidated the biological activity:

  • Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in reduced tumor size compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors .

4.1 Anticancer Applications

A notable case study involved the use of quinoxaline derivatives in treating lung cancer. The study reported that treatment with this compound led to a significant reduction in tumor burden and improved survival rates in treated mice compared to controls .

4.2 Antimicrobial Activity

Another case study explored the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited potent antibacterial activity, particularly against Gram-positive bacteria, suggesting potential for use in treating infections .

5. Data Summary Table

Study TypeFindingsReference
In VitroSignificant cytotoxicity against cancer cell lines
In VivoTumor growth inhibition in xenograft models
AntimicrobialPotent activity against Gram-positive bacteria

6. Conclusion and Future Directions

This compound shows promising biological activity with potential applications in cancer therapy and antimicrobial treatments. Future research should focus on optimizing its pharmacological properties, exploring combination therapies, and conducting clinical trials to validate its efficacy in humans.

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

methyl 2-chloro-6-methoxyquinoxaline-5-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-16-7-4-3-6-10(9(7)11(15)17-2)13-5-8(12)14-6/h3-5H,1-2H3

InChI Key

PMCFGCKOUBULLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NC=C(N=C2C=C1)Cl)C(=O)OC

Origin of Product

United States

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